Cabazitaxel

Übersicht

Beschreibung

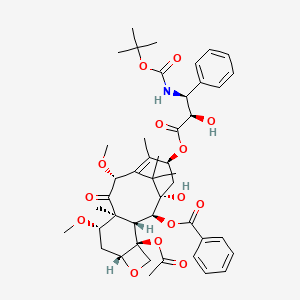

TXD 258: , auch bekannt als Cabazitaxel, ist ein semisynthetisches Derivat des natürlichen Taxoids 10-Deacetylbaccatin III. Es gehört zur Taxan-Familie und wird hauptsächlich als antineoplastisches Mittel eingesetzt. This compound ist bekannt für seine Fähigkeit, die Depolymerisation von Mikrotubuli zu hemmen, was für die Zellteilung entscheidend ist und sich bei der Behandlung von metastasiertem kastrationsresistentem Prostatakrebs als wirksam erwiesen hat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cabazitaxel wird aus 10-Deacetylbaccatin III synthetisiert, einer Verbindung, die aus der Eibe gewonnen wird. Die Synthese umfasst mehrere Schritte, darunter Veresterung, Schutz und Entschützung von funktionellen Gruppen sowie selektive Oxidation . Die wichtigsten Schritte sind:

Veresterung: Die Hydroxylgruppen von 10-Deacetylbaccatin III werden mit geeigneten Säuren verestert.

Schutz und Entschützung: Funktionelle Gruppen werden geschützt und entschützt, um selektive Reaktionen an gewünschten Positionen zu gewährleisten.

Selektive Oxidation: Spezielle Hydroxylgruppen werden zu Ketonen oder Aldehyden oxidiert.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung ähnlicher Schritte wie die Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Das Verfahren umfasst:

Massenveresterung: Großtechnische Veresterung unter Verwendung von Reagenzien in Industriequalität.

Automatischer Schutz und Entschützung: Einsatz von automatisierten Systemen zum Schutz und Entschützen funktioneller Gruppen.

Hochdurchsatz-Oxidation: Einsatz von Hochdurchsatzsystemen für die selektive Oxidation, um Konsistenz und Effizienz zu gewährleisten

Chemische Reaktionsanalyse

Reaktionstypen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umlagerung von Hydroxylgruppen zu Ketonen oder Aldehyden.

Reduktion: Reduktion von Ketonen oder Aldehyden zurück zu Hydroxylgruppen.

Substitution: Substitution funktioneller Gruppen durch andere Gruppen, um ihre chemischen Eigenschaften zu modifizieren

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO4) unter kontrollierten Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für die weitere Forschung oder therapeutische Anwendungen eingesetzt werden können .

Analyse Chemischer Reaktionen

Types of Reactions: Cabazitaxel undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Substitution of functional groups with other groups to modify its chemical properties

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cabazitaxel is a taxane derivative used in cancer chemotherapy . It is particularly effective in treating castration-resistant prostate cancer (CRPC) and has shown promise in other cancers .

Scientific Research Applications

Castration-Resistant Prostate Cancer (CRPC):

- This compound is approved by the FDA and EMEA for treating metastatic CRPC after docetaxel-based chemotherapy failure . It has demonstrated the ability to overcome drug resistance, making it a valuable option for patients who no longer respond to initial treatments .

- Mechanism of Action: this compound suppresses cell viability and proliferation and promotes apoptosis in CRPC cells . It upregulates the expression of Bax and cleaved caspase 3 while downregulating Bcl-2 expression . this compound also suppresses the PI3K/AKT pathway activation, reducing the ratio of p-PI3K/PI3K to p-AKT/AKT .

- Combination Therapy: this compound enhances the effects of radiation (IR) on suppressing survival and promoting apoptosis in CRPC cells . This combination further promotes cell apoptosis and modulates the expression of apoptosis-related factors .

Glioma Treatment:

- This compound operates as an apoptosis-inducing agent against glioma cells, with strong effects on migration and invasive growth . It disrupts cytoskeletal F-actin fibers and induces apoptotic cell death in gliomas .

- Selectivity: this compound is highly toxic to various human glioma cells at nanomolar concentrations, while primary astrocytes and neurons are not affected . This selectivity suggests that this compound's application can prevent glioma growth and induce enhanced tumor cell death compared to non-tumoral areas .

- Anti-Angiogenic Effects: this compound treatment reduces tumor-induced angiogenesis, without affecting normal brain and endothelial cells .

Other Cancers:

- Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer: Vinorelbine, a semi-synthetic analog, is used to treat NSCLC and breast cancer .

- Urothelial Cancer: VFN, a fluorinated VA derivative, is licensed in Europe for treating advanced or metastatic transitional cell carcinoma of the urothelial tract .

Research Findings

- This compound can restore the efficacy of chemotherapy by overcoming drug resistance .

- This compound suppresses cell growth and enhances the anti-tumor properties .

- This compound inhibits tumor migration at nanomolar concentrations .

Safety and Efficacy

- Clinical trials are essential to prove the safety and therapeutic effectiveness of phytocompounds like this compound .

- Data regarding SAR analysis and mechanism of activity are key factors in determining safety and effectiveness in laboratory research, accelerating the transition to clinical trials .

- A study was designed to test a biweekly administration of this compound at 16 mg/m2 plus G-CSF in patients 65 years or older with metastatic CRPC for whom the standard regimen is unsuitable .

Wirkmechanismus

Cabazitaxel exerts its effects by binding to and stabilizing tubulin, a protein that is a key component of microtubules. This stabilization prevents the depolymerization of microtubules, which is essential for cell division. As a result, this compound induces cell cycle arrest in the G2/M phase and inhibits tumor cell proliferation . Unlike other taxane compounds, this compound has a low affinity for the P-glycoprotein efflux pump, allowing it to be effective against multidrug-resistant tumors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Paclitaxel: Ein weiteres Taxan, das als antineoplastisches Mittel eingesetzt wird. Es stabilisiert ebenfalls Mikrotubuli, hat aber eine höhere Affinität zur P-Glykoprotein-Effluxpumpe, wodurch es gegen multiresistente Tumoren weniger wirksam ist.

Docetaxel: Ähnlich wie Paclitaxel stabilisiert es Mikrotubuli und wird in der Krebstherapie eingesetzt. .

Einzigartigkeit von Cabazitaxel: Die einzigartige Fähigkeit von this compound, die Arzneimittelresistenz zu überwinden, da es ein schlechtes Substrat für die P-Glykoprotein-Effluxpumpe ist, unterscheidet es von anderen Taxanen. Dies macht es besonders wertvoll bei der Behandlung von Krebserkrankungen, die gegen andere Behandlungen resistent geworden sind .

Eigenschaften

Key on ui mechanism of action |

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation. |

|---|---|

CAS-Nummer |

183133-96-2 |

Molekularformel |

C45H57NO14 |

Molekulargewicht |

835.9 g/mol |

IUPAC-Name |

[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1 |

InChI-Schlüssel |

BMQGVNUXMIRLCK-RBHPMPBISA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Aussehen |

white solid powder |

Key on ui other cas no. |

183133-96-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.